molecular formula C21H19N3OS B2539740 4-(2,4-diphenylpyrimidine-5-carbonyl)thiomorpholine CAS No. 338772-01-3

4-(2,4-diphenylpyrimidine-5-carbonyl)thiomorpholine

Cat. No.: B2539740
CAS No.: 338772-01-3
M. Wt: 361.46
InChI Key: KDKZQQKNCZHNGQ-UHFFFAOYSA-N
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Description

4-(2,4-Diphenylpyrimidine-5-carbonyl)thiomorpholine is a complex organic compound with the molecular formula C21H19N3OS It is characterized by a pyrimidine ring substituted with diphenyl groups and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-diphenylpyrimidine-5-carbonyl)thiomorpholine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diphenylpyrimidine-5-carboxylic acid with thiomorpholine under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Diphenylpyrimidine-5-carbonyl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

4-(2,4-Diphenylpyrimidine-5-carbonyl)thiomorpholine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2,4-diphenylpyrimidine-5-carbonyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-(2,4-Diphenylpyrimidine-5-carbonyl)thiomorpholine is unique due to the combination of the diphenylpyrimidine and thiomorpholine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2,4-diphenylpyrimidin-5-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c25-21(24-11-13-26-14-12-24)18-15-22-20(17-9-5-2-6-10-17)23-19(18)16-7-3-1-4-8-16/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKZQQKNCZHNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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